Enzymatic Potency: Cell-Free HMG-CoA Reductase Inhibition (IC50)
Sri 62320 demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 8 nM in a cell-free assay [1]. This value places it among the more potent statins. In comparative studies, fluvastatin (the active form of Sri 62320) and atorvastatin exhibited IC50 values between 40 and 100 nM in human liver microsomes, whereas pravastatin, simvastatin, and lovastatin were substantially less potent, with IC50 values ranging from 100 to 300 nM under the same conditions [2].
| Evidence Dimension | HMG-CoA Reductase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 8 nM (cell-free assay) |
| Comparator Or Baseline | Atorvastatin/Fluvastatin: 40-100 nM; Pravastatin/Simvastatin/Lovastatin: 100-300 nM (human liver microsomes) |
| Quantified Difference | Target compound is 5-37.5x more potent than comparators in the microsome assay. |
| Conditions | Cell-free enzyme assay [1]; Human liver microsomes [2]. |
Why This Matters
Higher potency enables the use of lower compound concentrations in in vitro assays, reducing the risk of off-target effects and solvent toxicity.
- [1] Fluvastatin sodium (XU 62320) is a first fully synthetic, competitive HMG-CoA reductase inhibitor with an IC50 of 8 nM. Probes & Drugs Portal, Compound PD000673. View Source
- [2] Dansette PM, et al. HMG-CoA reductase activity in human liver microsomes: comparative inhibition by statins. Exp Toxicol Pathol. 2000;52(2):145-8. PMID: 10965989. View Source
